2-(4-Hydroxy-3-nitrophenyl)acetohydrazide
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Overview
Description
2-(4-Hydroxy-3-nitrophenyl)acetohydrazide: is an organic compound with the molecular formula C8H9N3O4 It is characterized by the presence of a hydroxy group, a nitro group, and an acetohydrazide moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hydroxy-3-nitrophenyl)acetohydrazide typically involves the reaction of 4-hydroxy-3-nitrobenzaldehyde with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in 2-(4-Hydroxy-3-nitrophenyl)acetohydrazide can undergo oxidation to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: 2-(4-Hydroxy-3-nitrophenyl)acetohydrazide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used to study enzyme interactions and inhibition. It can act as a substrate or inhibitor in enzymatic assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxy-3-nitrophenyl)acetohydrazide depends on its specific application. In enzymatic inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The hydroxy and nitro groups play a crucial role in the binding interactions with the enzyme’s active site.
Comparison with Similar Compounds
- 4-Hydroxy-3-nitrophenylacetic acid
- 4-Hydroxy-3-nitrobenzaldehyde
- 2-(4-Hydroxy-3-nitrophenyl)acetic acid
Comparison: 2-(4-Hydroxy-3-nitrophenyl)acetohydrazide is unique due to the presence of the acetohydrazide moiety, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-(4-hydroxy-3-nitrophenyl)acetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c9-10-8(13)4-5-1-2-7(12)6(3-5)11(14)15/h1-3,12H,4,9H2,(H,10,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZMTJQJOQRMOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)NN)[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401253644 |
Source
|
Record name | 4-Hydroxy-3-nitrobenzeneacetic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401253644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952183-03-8 |
Source
|
Record name | 4-Hydroxy-3-nitrobenzeneacetic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952183-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-3-nitrobenzeneacetic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401253644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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